

The Discovery and Development of UCT943: A Next-Generation Antimalarial Candidate

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UCT943 is a next-generation 2-aminopyrazine derivative antimalarial candidate that targets Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development. [1][2][3] Developed as a successor to the first-generation PI4K inhibitor MMV048, **UCT943** exhibits enhanced potency, improved solubility, and a promising preclinical profile for the treatment, prevention, and transmission-blocking of malaria. [4][5] This technical guide provides a comprehensive overview of the discovery and development history of **UCT943**, including its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation.

Discovery and Rationale

The emergence of drug-resistant Plasmodium strains necessitated the discovery of novel antimalarial agents with new mechanisms of action.[6] The 2-aminopyridine MMV048 was the first inhibitor of Plasmodium PI4K to enter clinical development, validating this enzyme as a promising drug target.[3][6] However, the development of next-generation inhibitors with improved properties was a key objective.

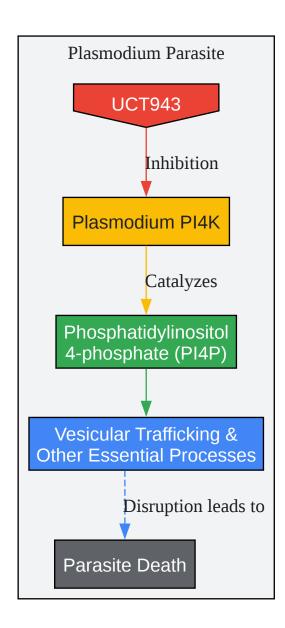
UCT943 was identified through a lead optimization program led by the University of Cape Town (UCT)'s Drug Discovery and Development Centre (H3D) in collaboration with the Medicines for Malaria Venture (MMV).[4][7] The goal was to improve upon the physiochemical and



pharmacological properties of MMV048.[4] **UCT943**, a 2-aminopyrazine, emerged as a promising candidate with enhanced solubility and greater potency against various stages of the parasite life cycle.[4][5] It was selected as a preclinical candidate in 2016 by MMV's Expert Scientific Advisory Committee.[4]

Mechanism of Action

UCT943 exerts its antiplasmodial activity by inhibiting Plasmodium falciparum PI4K (PfPI4K).[8] This kinase is essential for the intracellular development of the malaria parasite at all stages of its life cycle.[4][6] By inhibiting PfPI4K, **UCT943** disrupts critical cellular processes within the parasite, leading to its death.[9]





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Fig. 1: Simplified signaling pathway of **UCT943**'s mechanism of action.

Preclinical Data In Vitro Activity

UCT943 demonstrates potent activity against multiple strains of P. falciparum and P. vivax, including drug-resistant clinical isolates.[2][5] It is also active against various stages of the parasite life cycle, including asexual blood stages, gametocytes, and liver stages.[1][5]

Table 1: In Vitro Antiplasmodial Activity of UCT943

Paramete r	P. falciparu m (NF54)	P. falciparu m (K1)	P. vivax (Clinical Isolates)	P. falciparu m Gametoc ytes (Early Stage)	P. falciparu m Gametoc ytes (Late Stage)	Referenc e
IC50 (nM)	5.4	4.7	14 (median)	134	66	[1][6]

Table 2: In Vitro Enzymatic and Cytotoxicity Profile of UCT943



Parameter	Value	Reference
PvPI4K IC50	23 nM	[10]
Human PI4Kβ IC50	5.4 μΜ	[10]
Selectivity (Human/PvPI4K)	>200-fold	[10]
Cytotoxicity (L6 cells) CC50	12 μΜ	[10]
Cytotoxicity (CHO cells) CC50	17 μΜ	[10]
Cytotoxicity (Vero cells) CC50	113 μΜ	[10]
Cytotoxicity (HepG2 cells)	13 μΜ	[10]

In Vivo Efficacy

UCT943 has demonstrated high efficacy in murine models of malaria.[1][3]

Table 3: In Vivo Efficacy of UCT943 in Mouse Models

Model	Dose (mg/kg, p.o.)	Efficacy	Reference
P. berghei	10	>99.9% parasitemia reduction, cured all mice	[10]
P. berghei	3	99% parasitemia reduction	[10]
P. falciparum (NSG mice)	1.0 (ED ₉₀)	90% effective dose	[10]
P. berghei	1.0 (ED90)	90% effective dose	[10]

Pharmacokinetics

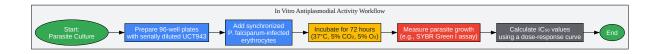
UCT943 exhibits favorable pharmacokinetic properties, including high passive permeability, high aqueous solubility, and low to moderate in vivo intrinsic clearance, leading to sustained



exposure and high bioavailability in preclinical species.[1][2][3] The predicted human curative single dose is estimated to be between 50 and 80 mg.[1][3][5]

Experimental Protocols In Vitro Antiplasmodial Activity Assay

A detailed protocol for determining the in vitro antiplasmodial activity of compounds like **UCT943** typically involves the following steps:



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Fig. 2: Generalized workflow for in vitro antiplasmodial activity assay.

- Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
- Compound Preparation: UCT943 is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.
- Assay Plate Preparation: The serially diluted compound is added to 96-well microtiter plates.
- Parasite Addition: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%.
- Incubation: Plates are incubated for 72 hours under standard culture conditions.
- Growth Measurement: Parasite growth is quantified using a DNA-intercalating dye such as SYBR Green I. Fluorescence is measured using a microplate reader.



 Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by fitting the fluorescence data to a sigmoidal dose-response curve.

In Vivo Efficacy in a Mouse Model

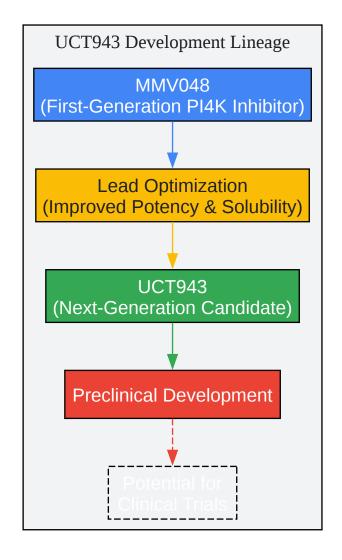
The P. berghei mouse model is a common preliminary screen for antimalarial compounds:

- Infection: Mice are infected intravenously with P. berghei-infected erythrocytes.
- Treatment: UCT943 is administered orally once daily for four consecutive days, starting 24 hours post-infection.
- Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
- Efficacy Determination: The reduction in parasitemia compared to a vehicle-treated control group is calculated. The 90% effective dose (ED₉₀) is determined from the dose-response relationship.

Development Lineage and Future Outlook

UCT943 was developed as a next-generation inhibitor following the clinical development of MMV048.[1][3] While both compounds target PfPI4K, **UCT943** was optimized for improved potency and solubility.[4]





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Fig. 3: Logical relationship in the development of **UCT943**.

The preclinical data for **UCT943** are highly promising, suggesting its potential as part of a single-exposure radical cure and prophylaxis (SERCaP) for malaria.[1][2][3] Further development, including formal preclinical safety and toxicity assessments, will determine its progression into first-in-human studies.[4] The development of **UCT943** and other PI4K inhibitors represents a significant advancement in the fight against malaria, offering a novel mechanism of action to combat drug-resistant parasites.[11]



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